1-(Trifluoromethyl)cyclobutan-1-amine

Medicinal Chemistry Physicochemical Property Profiling Drug Discovery

1-(Trifluoromethyl)cyclobutan-1-amine (CAS 1113053-52-3) is a fluorinated cyclobutylamine with the molecular formula C5H8F3N and a molecular weight of 139.12 g/mol. It features a primary amine attached directly to a cyclobutane ring that is geminally substituted with a trifluoromethyl group.

Molecular Formula C5H8F3N
Molecular Weight 139.12
CAS No. 1113053-52-3
Cat. No. B3045660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trifluoromethyl)cyclobutan-1-amine
CAS1113053-52-3
Molecular FormulaC5H8F3N
Molecular Weight139.12
Structural Identifiers
SMILESC1CC(C1)(C(F)(F)F)N
InChIInChI=1S/C5H8F3N/c6-5(7,8)4(9)2-1-3-4/h1-3,9H2
InChIKeyUYHQDFQKVUGCAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Trifluoromethyl)cyclobutan-1-amine (CAS 1113053-52-3) – Core Structural and Physicochemical Baseline for Selection


1-(Trifluoromethyl)cyclobutan-1-amine (CAS 1113053-52-3) is a fluorinated cyclobutylamine with the molecular formula C5H8F3N and a molecular weight of 139.12 g/mol [1]. It features a primary amine attached directly to a cyclobutane ring that is geminally substituted with a trifluoromethyl group . This rigid, strained four-membered carbocyclic core confers unique conformational restriction, while the strongly electron-withdrawing CF₃ substituent profoundly modulates the amine's basicity (pKa ≈ 6.10) and lipophilicity (XLogP3-AA = 1.1, experimental logP = 0.942) [2]. The combination of a 1-amino group and a 1-trifluoromethyl group on the same cyclobutane carbon establishes a defined α,α-disubstituted framework, which differentiates it fundamentally from isomers and analogues lacking the geminal 1,1-substitution pattern [3].

Why 1-(Trifluoromethyl)cyclobutan-1-amine (CAS 1113053-52-3) Cannot Be Directly Substituted by Other Cyclobutylamines


Simple substitution with non-fluorinated cyclobutylamines (e.g., 1-methylcyclobutan-1-amine) or positional isomers (e.g., 3-(trifluoromethyl)cyclobutan-1-amine) fails to recapitulate the specific 1,1-geminal arrangement of the amine and CF₃ group. The α-CF₃ substituent exerts a powerful inductive electron-withdrawing effect that lowers the amine's basicity by approximately 3–4 pKa units compared to non-fluorinated analogues, altering protonation state at physiological pH and consequently impacting solubility, permeability, and target engagement [1]. Furthermore, the 1,1-disubstituted cyclobutane core introduces a degree of conformational preorganization and steric bulk that is absent in regioisomers bearing the CF₃ group at distal ring positions; this directly influences the spatial presentation of the amine for covalent derivatization or receptor binding [2]. In drug discovery programs evaluating the 1-(trifluoromethyl)cyclobutyl group as a tert-butyl isostere, only the geminal 1,1-substitution pattern preserves the requisite steric and electronic profile for bioactivity retention while offering enhanced metabolic stability, a profile that cannot be achieved by analogues lacking the α-CF₃ group or with different substitution geometries [2].

Quantitative Differentiation of 1-(Trifluoromethyl)cyclobutan-1-amine (CAS 1113053-52-3) Relative to Analogues


Reduced Amine Basicity (pKa Shift) Drives pH-Dependent Solubility and Permeability Profiles

The pKa of 1-(trifluoromethyl)cyclobutan-1-amine is predicted to be 6.10 ± 0.20 . Experimental measurements on structurally related 1,2-disubstituted CF₃-cyclobutane amines demonstrate that the electron-withdrawing effect of the α-CF₃ group lowers the amine pKa by approximately 3–4 units compared to non-fluorinated cyclobutylamines (e.g., cyclobutylamine pKa ≈ 10.5–11) [1]. This reduction is directly attributed to the strong −I inductive effect of the trifluoromethyl substituent positioned geminal to the amino group .

Medicinal Chemistry Physicochemical Property Profiling Drug Discovery

Increased Lipophilicity (LogP) Enables Enhanced Membrane Partitioning

1-(Trifluoromethyl)cyclobutan-1-amine exhibits an experimental logP of 0.942 [1] and a computed XLogP3-AA of 1.1 [2]. In contrast, the non-fluorinated analogue 1-methylcyclobutan-1-amine (CAS 40571-47-9) has a predicted logP of approximately −0.5 to 0.0 (estimated from structure) due to the absence of the lipophilic CF₃ group [3]. The CF₃ substituent adds approximately 0.8–1.2 logP units relative to non-fluorinated cyclobutylamines of similar molecular weight [4].

Medicinal Chemistry ADME Physicochemical Property Profiling

Conformational Rigidity Defines a Unique Vector for Bioisosteric Replacement of tert-Butyl

The 1-(trifluoromethyl)cyclobutyl group has been quantitatively characterized as a bioisosteric replacement for the tert-butyl group. X-ray crystallographic analysis reveals that the CF₃-cyclobutyl substituent occupies a slightly larger steric volume than a tert-butyl group but preserves a comparable spatial orientation for the attached functional groups [1]. This specific 1,1-geminal substitution geometry is essential for maintaining binding interactions with target proteins; analogues bearing the CF₃ group at the 3-position (e.g., 3-(trifluoromethyl)cyclobutan-1-amine) project the amine functionality in a different vector and cannot serve as effective tert-butyl isosteres [1].

Medicinal Chemistry Bioisosterism Conformational Analysis

Enhanced Resistance to Metabolic Clearance Relative to tert-Butyl-Containing Bioactives

In a comparative evaluation of tert-butyl replacement, incorporation of the 1-(trifluoromethyl)cyclobutyl group into model bioactive compounds resulted in enhanced resistance to metabolic clearance in select cases, while preserving the original mode of bioactivity [1]. Specifically, in test compound 37 and the agrochemical Tebutam, the metabolic stability profile shifted, with observed changes in intrinsic clearance (CLint) [1]. Although the magnitude of change varied across analogues, the data demonstrate that the CF₃-cyclobutyl group can mitigate oxidative metabolism at vulnerable sites, a benefit not achievable with the native tert-butyl moiety or with non-fluorinated cyclobutylamines [1].

Drug Metabolism Pharmacokinetics ADME

Defined Synthetic Accessibility via Scalable SF₄-Mediated Fluorination

The 1-(trifluoromethyl)cyclobutylamine scaffold is accessible via a practical and scalable synthetic route involving the reaction of cyclobutylcarboxylic acids with sulfur tetrafluoride (SF₄) [1]. This method has been demonstrated on gram-to-multigram scale for over 30 diverse building blocks featuring the CF₃-cyclobutyl fragment [1]. Alternative routes for related CF₃-cyclobutane amines employ Togni reagent II-mediated cyano- or azidotrifluoromethylation of cyclobutene, providing access to trans diastereomers suitable for multigram preparation . In contrast, syntheses of non-fluorinated or differently substituted cyclobutylamines often rely on less general or lower-yielding procedures, limiting their scalability and commercial availability .

Synthetic Methodology Process Chemistry Building Block Procurement

Distinct Safety and Handling Profile as PFAS-Containing Chemical

1-(Trifluoromethyl)cyclobutan-1-amine is classified as a PFAS (per- and polyfluoroalkyl substance) compound due to the presence of the −CF₃ moiety [1]. It is labeled with UN2734 (Corrosive liquid, flammable, n.o.s.) and assigned hazard statements including H314 (Causes severe skin burns and eye damage) . In contrast, non-fluorinated cyclobutylamines (e.g., 1-methylcyclobutan-1-amine) are not classified as PFAS and generally carry different, often less severe, hazard classifications. This regulatory distinction has direct implications for waste disposal, environmental monitoring, and laboratory safety protocols [1].

Safety Environmental Chemistry Regulatory Compliance

High-Value Application Scenarios for 1-(Trifluoromethyl)cyclobutan-1-amine (CAS 1113053-52-3)


Bioisosteric Replacement of Metabolically Labile tert-Butyl Groups

In drug discovery programs where a tert-butyl group contributes to binding affinity but suffers from rapid oxidative metabolism (e.g., CYP450-mediated hydroxylation), 1-(trifluoromethyl)cyclobutan-1-amine serves as a direct precursor to the 1-(trifluoromethyl)cyclobutyl isostere. As demonstrated in head-to-head evaluations, this replacement preserves the original mode of bioactivity while offering enhanced resistance to metabolic clearance in select cases [1]. The amine handle enables facile incorporation into diverse scaffolds (e.g., via amide bond formation, reductive amination, or sulfonamide synthesis), making it a strategic procurement choice for medicinal chemistry teams optimizing lead compounds for improved pharmacokinetic profiles [1].

Synthesis of CNS-Penetrant Drug Candidates Requiring Optimized Basicity and Lipophilicity

The combination of reduced amine basicity (pKa ≈ 6.10) and increased lipophilicity (logP ≈ 0.94) makes 1-(trifluoromethyl)cyclobutan-1-amine an ideal amine building block for designing CNS-active pharmaceuticals [1][2]. At physiological pH (7.4), a significantly higher fraction of the amine exists in its neutral, membrane-permeable form compared to non-fluorinated analogues (pKa ≈ 10.5–11), directly enhancing passive blood–brain barrier penetration . Procurement of this specific fluorinated cyclobutylamine enables medicinal chemists to install a primary amine handle that balances polarity and permeability for optimal CNS exposure .

Construction of Conformationally Constrained Amine Libraries for Fragment-Based Drug Discovery

The rigid cyclobutane core with geminal 1,1-substitution imposes a defined conformational constraint that restricts the rotational freedom of the amine group, effectively reducing the entropic penalty upon target binding [1]. This property is particularly valuable in fragment-based drug discovery (FBDD) and scaffold-hopping exercises where a defined amine vector is required to probe specific subpockets. The validated multigram-scale synthetic accessibility via SF₄-mediated fluorination ensures that 1-(trifluoromethyl)cyclobutan-1-amine can be procured in quantities sufficient for high-throughput chemistry and library production [2].

Development of Fluorinated PET Tracer Precursors

The presence of a primary amine adjacent to a CF₃ group offers a unique handle for further radiochemical functionalization. The amine can be used to attach prosthetic groups for positron emission tomography (PET) imaging, while the CF₃ group provides a distinct ¹⁹F NMR handle for analytical monitoring and potential use in ¹⁸F-labeled tracers. The compound's lipophilicity profile and synthetic accessibility support its use as a versatile precursor in radiopharmaceutical development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Trifluoromethyl)cyclobutan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.